![molecular formula C10H10N2O B141066 [4-(1H-ピラゾール-1-イル)フェニル]メタノール CAS No. 143426-49-7](/img/structure/B141066.png)

[4-(1H-ピラゾール-1-イル)フェニル]メタノール

概要

説明

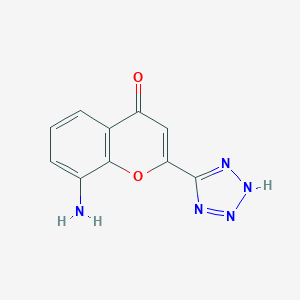

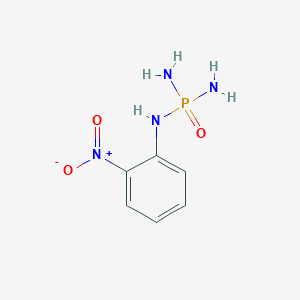

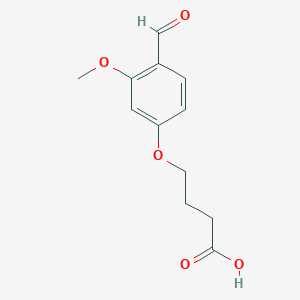

“[4-(1H-pyrazol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H10N2O . It is used as an analytical reagent for the quantitative identification of carbonyl functional groups . It is a good nucleophile for carbonyl aldehydes and ketones in the formation of Schiff bases .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies . For instance, semicarbazone derivatives were synthesized by reacting with the corresponding hydrazide in refluxing methanol .

Molecular Structure Analysis

The molecular structure of “[4-(1H-pyrazol-1-yl)phenyl]methanol” consists of a pyrazole ring attached to a phenyl ring through a methanol group . The InChI code for this compound is InChI=1S/C10H10N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-7,13H,8H2 .

Chemical Reactions Analysis

The compound “[4-(1H-pyrazol-1-yl)phenyl]methanol” can participate in various chemical reactions. For example, it can act as a nucleophile in the formation of Schiff bases with carbonyl aldehydes and ketones .

Physical And Chemical Properties Analysis

“[4-(1H-pyrazol-1-yl)phenyl]methanol” is a compound with a molecular weight of 174.20 g/mol . It has a topological polar surface area of 38 Ų and a rotatable bond count of 2 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

科学的研究の応用

抗寄生虫薬および抗菌薬の用途

ピラゾール誘導体は、特にリーシュマニア症に対する抗寄生虫薬活性だけでなく、抗菌薬および抗HIVウイルス活性も有することが示されています . これらの化合物にスルホンアミド官能基が存在することで、これらの用途における有効性に貢献しています。

農薬の用途

ピラゾールは、農薬として機能する農薬産業でも利用されています。 構造的多様性により、さまざまな農業害虫に対処するために調整された特定の特性を持つ化合物を開発することができます .

医薬品化学の用途

医薬品化学では、ピラゾール誘導体は、抗炎症薬および抗腫瘍薬としての可能性について検討されています。 これらの化合物にフッ素化元素を組み込むことで、薬効を高めることができます .

癌研究のための細胞毒性

いくつかのピラゾール誘導体は、強力な細胞毒性を示すことが判明しており、これは癌研究において重要です。 これらの化合物における特定の電子供与基および電子求引基は、癌細胞に対する細胞毒性効果を高める可能性があります .

癌細胞におけるアポトーシスの誘導

合成された特定のピラゾール誘導体は、癌細胞でアポトーシスを誘導するメカニズムを持っており、細胞周期の段階に影響を与え、アポトーシスの経路を活性化させます。これは、新しい癌治療法を開発するために不可欠です .

抗酸化活性

ピラゾール化合物も、抗酸化活性について調査されてきました。これは、細胞を酸化ストレスから保護するために重要であり、さまざまな病気や老化プロセスに影響を与えます .

将来の方向性

The future directions for the study of “[4-(1H-pyrazol-1-yl)phenyl]methanol” and its derivatives could include further exploration of their synthesis, chemical properties, and potential biological activities . Additionally, the development of new derivatives and the investigation of their mechanisms of action could be areas of future research .

作用機序

Target of Action

Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may influence the biochemical pathways related to these diseases .

Result of Action

Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that [4-(1H-pyrazol-1-yl)phenyl]methanol may have similar effects.

特性

IUPAC Name |

(4-pyrazol-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-7,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGMLIHSHFKRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380116 | |

| Record name | [4-(1H-Pyrazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143426-49-7 | |

| Record name | [4-(1H-Pyrazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1H-pyrazol-1-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)

![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)